3-chloro-N-(3-methoxyphenyl)-2-methylbenzenesulfonamide
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Overview
Description
3-CHLORO-N-(3-METHOXYPHENYL)-2-METHYL-1-BENZENESULFONAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a benzenesulfonamide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(3-METHOXYPHENYL)-2-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of 3-chloroaniline with 3-methoxybenzene sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-CHLORO-N-(3-METHOXYPHENYL)-2-METHYL-1-BENZENESULFONAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(3-METHOXYPHENYL)-2-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted sulfonamides.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines.
Scientific Research Applications
3-CHLORO-N-(3-METHOXYPHENYL)-2-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(3-METHOXYPHENYL)-2-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-CHLORO-N-(3-METHOXYPHENYL)PROPANAMIDE
- 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE
- 3-CHLORO-N-(2-METHOXYPHENYL)PROPANAMIDE
Uniqueness
3-CHLORO-N-(3-METHOXYPHENYL)-2-METHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H14ClNO3S |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-chloro-N-(3-methoxyphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-13(15)7-4-8-14(10)20(17,18)16-11-5-3-6-12(9-11)19-2/h3-9,16H,1-2H3 |
InChI Key |
YTILPOMEHNPZFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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